4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine
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Overview
Description
4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine typically involves the reaction of pyridine derivatives with dithiol compounds. One common method involves the use of 1,3-dithiol-2-ylidene intermediates, which are reacted with pyridine derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids or Bronsted acids to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-quality material suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used .
Scientific Research Applications
4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of organic electronic devices, such as organic field-effect transistors and photovoltaic cells
Mechanism of Action
The mechanism of action of 4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable component in molecular electronics. Additionally, its ability to form charge-transfer complexes and cation radical salts contributes to its functionality in electronic devices .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolanes: These compounds share a similar dithiol structure but differ in their ring size and substituents.
1,3-Dithianes: Similar to dithiolanes, these compounds have a six-membered ring structure with two sulfur atoms.
Tetrathiafulvalenes: These compounds are known for their strong electron-donating properties and are used in similar applications as 4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring with a dithiol moiety, which imparts distinct electronic properties. This combination allows for versatile applications in organic electronics and molecular devices, setting it apart from other similar compounds .
Properties
CAS No. |
265998-72-9 |
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Molecular Formula |
C13H9NS4 |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
4-[2-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]ethenyl]pyridine |
InChI |
InChI=1S/C13H9NS4/c1(10-3-5-14-6-4-10)2-11-9-17-13(18-11)12-15-7-8-16-12/h1-9H |
InChI Key |
VACOANJCGOKJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=CC2=CSC(=C3SC=CS3)S2 |
Origin of Product |
United States |
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